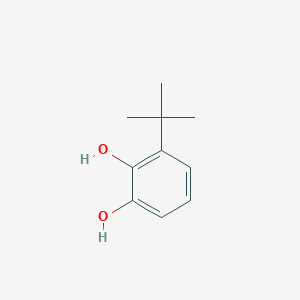

3-(tert-Butyl)benzene-1,2-diol

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-tert-butylbenzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O2/c1-10(2,3)7-5-4-6-8(11)9(7)12/h4-6,11-12H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIGUICYYOYEXFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=C(C(=CC=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4026-05-5, 27213-78-1 | |

| Record name | 3-(1,1-Dimethylethyl)-1,2-benzenediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4026-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-tert-Butylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butylcatechol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027213781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-tert-butylpyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.543 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations

Direct Synthesis of 3-(tert-Butyl)benzene-1,2-diol and its Derivatives

The synthesis of this compound can be achieved through several strategic routes, including the direct alkylation of catechol or by using specifically chosen precursors to guide the formation of the desired isomer.

Regioselective Alkylation Strategies (e.g., Friedel-Crafts)

The Friedel-Crafts alkylation is a foundational method for introducing alkyl groups onto an aromatic ring. libretexts.org In the context of synthesizing tert-butylated catechols, this reaction typically involves treating catechol with an alkylating agent like isobutylene (B52900) or a tert-butyl halide in the presence of a Lewis acid or an ion-exchange resin catalyst. The regioselectivity of this reaction—that is, the preferential substitution at a specific position on the catechol ring—is a critical consideration.

The introduction of a tert-butyl group is generally directed by the electronic and steric properties of the catechol nucleus. However, traditional Friedel-Crafts conditions can sometimes lead to a mixture of products, including polyalkylated species. oup.com For instance, the reaction of benzene (B151609) with 2-chloro-2-methylpropane (B56623) can yield p-di-tert-butylbenzene as a major product. libretexts.org To achieve mono-alkylation with high selectivity, a large excess of the aromatic substrate is often employed. libretexts.org

Alternative approaches to improve regioselectivity include the use of milder catalysts and controlled reaction conditions. For instance, the Mitsunobu reaction offers a protocol for the regioselective alkylation of catechols under neutral conditions, using alcohols as the alkylating agents instead of the more reactive alkyl halides. thieme-connect.comthieme-connect.com This method can be particularly advantageous for substrates with multiple hydroxyl groups, where selectivity is paramount. thieme-connect.com

Precursor-Based Synthetic Routes

An alternative to direct alkylation is the synthesis from precursors that already contain the tert-butyl group or can be readily converted to the target catechol. One such method involves the biocatalytic hydroxylation of 2-tert-butylphenol (B146161). Recombinant Escherichia coli expressing an engineered 2-hydroxybiphenyl 3-monooxygenase has been successfully used to convert 2-tert-butylphenol into 3-tert-butylcatechol. nih.gov This enzymatic approach offers high specificity, avoiding the formation of undesired isomers. The process can be optimized for continuous production by using a hydrophobic resin to remove the product from the aqueous phase, which also helps in stabilizing the labile catechol. nih.gov

Another precursor-based strategy involves the chemical modification of a related tert-butylated benzene derivative. For example, methods have been developed for the synthesis of various tert-butyl-benzene-based compounds that can serve as intermediates for further functionalization. google.com

Derivatization and Functionalization Reactions

This compound serves as a versatile platform for the synthesis of more complex molecules, including metal complexes and heterocyclic systems.

Formation of Complexed Species and Ligands (e.g., Metal(II) Complexes)

The catechol moiety of this compound is an excellent bidentate ligand, readily forming stable complexes with a wide range of metal ions. The tert-butyl group can influence the electronic properties and steric environment of the resulting metal complex.

For instance, molybdenum complexes with the related 3,6-di-tert-butylcatechol have been prepared and structurally characterized. acs.orgnih.gov These complexes can exist as monomers or self-assemble into larger, chiral oligomeric structures. acs.orgnih.gov The bulky tert-butyl substituents can prevent the bridging of metal ions that is commonly observed with less sterically hindered catecholate ligands. acs.org Similarly, iron(III) complexes of catechols are of interest as they can mimic the active sites of certain enzymes. rsc.org

The table below summarizes examples of metal complexes formed with tert-butylated catechol derivatives.

| Metal | Ligand | Complex Structure | Reference |

| Molybdenum(VI) | 3,6-di-tert-butylcatechol | Monomeric and tetrameric species | acs.orgnih.gov |

| Iron(II) | 3,5-di-tert-butylcatechol (B55391) | Precursor to a catalyst for oxidative dehydrogenation | rsc.org |

| Various Transition Metals | Schiff bases derived from quinoxaline-2-carboxaldehyde and catechols | Octahedral and other geometries exhibiting catalytic activity | tandfonline.com |

Cyclization Reactions for Heterocycle Synthesis (e.g., Benzoxazoles from Catechol Derivatives)

Catechol derivatives are valuable precursors for the synthesis of heterocyclic compounds, particularly benzoxazoles, which are present in many biologically active molecules. scispace.comresearchgate.netresearchgate.net The synthesis of benzoxazoles from catechols often involves an oxidative cyclization reaction with an appropriate nitrogen-containing reactant.

One common method involves the one-pot, multi-component reaction of a catechol, an aldehyde, and an ammonium (B1175870) salt. researchgate.netpulisichem.com This reaction can be catalyzed by various metal salts, such as ZrCl₄, or can proceed under metal-free conditions using iodine as a catalyst. scispace.comresearchgate.netpulisichem.comnih.gov The reaction is versatile, allowing for the synthesis of a wide range of substituted benzoxazoles in high yields. researchgate.netpulisichem.com For example, 4-tert-butylbenzene-1,2-diol reacts effectively under these conditions to produce the corresponding 6-tert-butylbenzoxazole derivatives. pulisichem.com

The general scheme for this transformation is as follows:

Recent research has focused on developing more environmentally friendly and efficient methods for this synthesis, including the use of water as a solvent and recoverable catalysts. nih.gov

Investigation of Chemical Reactivity and Reaction Mechanisms

Oxidative Reactivity

The presence of the catechol moiety in 3-(tert-butyl)benzene-1,2-diol makes it susceptible to oxidation, a key aspect of its function as an antioxidant. This reactivity is harnessed in its ability to neutralize detrimental free radicals.

Mechanism of Free Radical Scavenging (e.g., Hydroperoxyl Radical)

The antioxidant activity of phenolic compounds, including this compound, is primarily attributed to their ability to donate a hydrogen atom from a hydroxyl group to a free radical, thus terminating the radical chain reaction. Several mechanisms have been proposed for the radical scavenging activity of catechols, which can operate concurrently depending on the reaction environment. These include Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Radical Adduct Formation (RAF). researchgate.net Theoretical studies on related catechol derivatives provide insight into these pathways. researchgate.net

The HAT mechanism is often the most favored pathway for phenolic antioxidants in non-polar media. researchgate.net In this one-step process, the antioxidant directly donates a hydrogen atom from one of its hydroxyl groups to a free radical (R•), deactivating the radical and forming a more stable phenoxyl radical.

Ar(OH)₂ + R• → Ar(OH)O• + RH

The stability of the resulting phenoxyl radical is a crucial factor in the antioxidant's efficacy. For catechols, the presence of an adjacent hydroxyl group can stabilize the radical through intramolecular hydrogen bonding. The bulky tert-butyl group on this compound provides steric hindrance, which can further enhance the stability of the phenoxyl radical. mdpi.com This steric shielding protects the radical from further reactions, prolonging its lifetime and preventing it from initiating new radical chains. mdpi.com Studies on related hindered phenolic compounds have shown that the stability of the phenoxyl radical is a key determinant of antioxidant activity. researchgate.net

In the two-step SET-PT mechanism, the first step involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation of the antioxidant and an anion of the radical. This is followed by the transfer of a proton from the antioxidant radical cation to the radical anion. nih.gov

Ar(OH)₂ + R• → [Ar(OH)₂]•⁺ + R⁻ [Ar(OH)₂]•⁺ + R⁻ → Ar(OH)O• + RH

This pathway is more likely to occur in polar solvents that can stabilize the charged intermediates. The electron-donating nature of the tert-butyl group can facilitate the initial electron transfer by increasing the electron density on the aromatic ring. mdpi.com

Catalytic Oxidation Processes Involving this compound Analogues

The oxidation of catechols can be catalyzed by various metal complexes, a process that is relevant in both industrial applications and biological systems. Analogues of this compound, such as 3,5-di-tert-butylcatechol (B55391) (3,5-DTBC), have been extensively used as model substrates to study these catalytic oxidation reactions.

Manganese and copper complexes have shown significant activity in the catalytic oxidation of 3,5-DTBC to its corresponding quinone. acs.orgnih.govscispace.comrsc.org These studies provide insights into the structure-activity relationships of the catalysts and the reaction kinetics. For instance, a series of mononuclear manganese complexes have been shown to catalytically oxidize 3,5-DTBC, with their turnover numbers (kcat) varying based on the ligand environment of the manganese center. nih.gov

| Catalyst (Manganese Complex) | Turnover Number (kcat) (h⁻¹) |

| Mn(bpia)(OAc)(OCH₃) | 86 ± 7 |

| Mn(bipa)(OAc)(OCH₃) | 101 ± 4 |

| Mn(bpia)(Cl)₂ | 230 ± 4 |

| Mn(bipa)(Cl)₂ | 130 ± 4 |

Data sourced from a study on the catalytic oxidation of 3,5-di-tert-butylcatechol. nih.gov

Similarly, copper complexes have been investigated for their catalytic activity in the oxidation of 3,5-DTBC, with some systems exhibiting very high turnover frequencies. rsc.org The mechanism often involves the coordination of the catechol to the metal center, followed by electron transfer and reaction with molecular oxygen. scispace.com

Stereoelectronic Effects on Reactivity

The reactivity of this compound is significantly influenced by stereoelectronic effects, which are the combined effects of steric and electronic properties of the substituents.

The tert-butyl group , being a bulky substituent, exerts a significant steric effect . This steric hindrance plays a dual role. On one hand, it enhances the stability of the phenoxyl radical formed during antioxidant action by shielding the radical center from further reactions. mdpi.com This contributes to the compound's effectiveness as a radical scavenger. Studies on an analogue, 3-tert-butyl-5-methylbenzene-1,2-diol, have highlighted the strong steric synergy between the two hydroxyl groups, leading to potent antioxidant activity. researchgate.netcsic.essemanticscholar.org On the other hand, the steric bulk can also influence the rate of reaction, potentially slowing down the approach of a radical to the hydroxyl group. agriculturejournals.cz

From an electronic perspective , the tert-butyl group is an electron-donating group through an inductive effect. mdpi.com This electron-donating nature increases the electron density on the aromatic ring and the hydroxyl groups. mdpi.com This has several consequences:

It can facilitate the Hydrogen Atom Transfer (HAT) pathway by weakening the O-H bond.

It enhances the feasibility of the Single Electron Transfer (SET) pathway by making the molecule more easily oxidized.

Solvent Effects on Reaction Energetics and Kinetics

The solvent environment plays a crucial role in dictating the energetic landscape and kinetic profile of chemical reactions involving this compound. The dual nature of the molecule, which contains both polar hydroxyl (-OH) groups and a non-polar tert-butyl group, means that its solubility and the reactivity of its functional groups are highly dependent on the properties of the surrounding solvent. solubilityofthings.com General principles of physical organic chemistry indicate that solvent effects primarily arise from the differential solvation of reactants, transition states, and products. chemrxiv.orgweebly.com The polarity, polarizability, and specific interactions, such as hydrogen bonding, of the solvent are key determinants of the reaction pathway and its rate.

Detailed research into the antioxidant activity of catechol derivatives, which share the core benzene-1,2-diol structure, reveals significant kinetic solvent effects. nih.gov The rate at which these compounds scavenge peroxyl radicals is profoundly influenced by the hydrogen-bonding capability of the solvent.

Key Research Findings:

Apolar Solvents: In apolar solvents like cyclohexane, phenols with two adjacent hydroxyl groups, such as catechols, exhibit high reactivity as antioxidants. The inhibition rate constants (k_inh) are typically in the range of (3–15) x 10⁵ M⁻¹s⁻¹. nih.gov In these environments, the hydroxyl groups are readily available for hydrogen atom transfer (HAT), a key mechanism in radical scavenging.

Hydrogen-Bond Accepting Solvents: The reaction kinetics change dramatically in solvents that are strong hydrogen-bond acceptors. In tert-butyl alcohol, for instance, the antioxidant activity of catechol derivatives is severely diminished, with rate constants falling to levels that are difficult to detect by common kinetic methods. nih.gov This is attributed to the strong solvation of the phenolic hydroxyl groups by the solvent molecules. The formation of hydrogen bonds between the catechol's -OH groups and the solvent stabilizes the ground state of the antioxidant, increasing the activation energy required for the hydrogen atom transfer to a radical.

Weaker H-Bonding Polar Solvents: In polar solvents that are weaker hydrogen-bond acceptors, such as acetonitrile (B52724), the reduction in reactivity is less pronounced. Catechol derivatives scavenge peroxyl radicals in acetonitrile with rate constants that are much closer to those observed in apolar solvents like cyclohexane. nih.gov

The following table summarizes the general effect of solvent type on the peroxyl-radical-trapping activity of catechol derivatives.

Table 1: Effect of Solvent Type on Antioxidant Rate Constants of Catechol Derivatives

| Solvent | Solvent Type | H-Bonding Capability | Relative Rate Constant (k_inh) | Rationale |

|---|---|---|---|---|

| Cyclohexane | Apolar | None | High | Hydroxyl groups are highly available for reaction. nih.gov |

| Acetonitrile | Polar Aprotic | Weak Acceptor | Moderate to High | Minimal solvation of hydroxyl groups allows for relatively fast reaction rates. nih.gov |

While specific kinetic data for this compound is limited, the impact of solvents on reaction outcomes can be illustrated by studies on closely related analogues. For example, the synthesis of benzoxazole (B165842) derivatives from 3,5-di-tert-butylbenzene-1,2-diol demonstrates a strong dependence on the solvent, where the reaction yield is a direct reflection of the underlying kinetics and thermodynamics. An investigation into this reaction using various solvents found that polar aprotic solvents provided the highest yields. rsc.org

The data below illustrates how solvent choice affects the yield of a specific benzoxazole product formed from a di-substituted catechol analogue, highlighting the practical consequences of solvent effects on reactivity.

Table 2: Illustrative Solvent Effects on the Yield of 2-Aryl Benzoxazole from 3,5-di-tert-butylbenzene-1,2-diol

| Entry | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | DMSO | 140 | 75 |

| 2 | DMF | 140 | 30 |

| 3 | Toluene | 140 | - |

| 4 | Xylene | 140 | - |

| 5 | PEG | 140 | - |

| 6 | DMSO | 150 | 92 |

Data sourced from a study on the synthesis of 2-aryl benzoxazoles. rsc.org The reaction involved 3,5-di-tert-butylbenzene-1,2-diol, ammonium (B1175870) acetate (B1210297), and acetophenone.

Computational Chemistry and Theoretical Modeling

Quantum Mechanical Approaches to Electronic Structure and Reactivity

Quantum mechanical methods are at the forefront of theoretical investigations into 3-(tert-butyl)benzene-1,2-diol, offering a detailed picture of its electronic makeup and how this influences its reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and properties of molecules. uomustansiriyah.edu.iqresearchgate.net DFT calculations have been instrumental in understanding the antioxidant potential of phenolic compounds. For instance, DFT has been used to calculate the bond dissociation enthalpies (BDEs) of the hydroxyl groups in various phenols. A lower BDE indicates a greater ease of donating a hydrogen atom to a free radical, which is a key mechanism of antioxidant action. researchgate.net Studies on related catechol derivatives have shown that the presence of an electron-donating group, such as a tert-butyl group, can enhance antioxidant activity. researchgate.net

In a study focused on the electrochemical synthesis of a related compound, DFT was employed to explain how the tert-butyl group facilitates electrochemical oxidation and subsequent fluorination. The calculations suggested that a stable, electron-donating substituent like the tert-butyl group can lower the redox potential of the substrate, making it a more favorable precursor for electrochemical reactions. nih.gov These findings highlight the predictive power of DFT in understanding and guiding synthetic strategies.

A study on 5-tert-butylbenzene-1,2,3-triol and the designed 3,5-di-tert-butylbenzene-1,2-diol utilized the QM-ORSA protocol to assess their scavenging activity against the hydroperoxyl radical (HOO•). researchgate.netresearchgate.net The calculations were performed using the M05-2X functional with the 6-31+G(d,p) basis set. researchgate.netresearchgate.net This level of theory is well-suited for studying non-covalent interactions and reaction kinetics. The study considered different reaction mechanisms, including hydrogen atom transfer (HAT), single electron transfer followed by proton transfer (SET-PT), and radical adduct formation (RAF). researchgate.net

The results indicated that the HAT mechanism is the most favorable pathway for radical scavenging in both the gas phase and in a lipid-mimicking solvent like toluene. researchgate.net This is a common finding for phenolic antioxidants. Furthermore, the calculated thermodynamic and kinetic parameters suggested that the designed 3,5-di-tert-butylbenzene-1,2-diol was a more efficient radical scavenger than the synthesized 5-tert-butylbenzene-1,2,3-triol and even the well-known antioxidant α-tocopherol. researchgate.net This highlights the utility of computational protocols like QM-ORSA in predicting and comparing the antioxidant efficacy of different molecules.

Molecular Modeling and Simulation

While specific molecular modeling and simulation studies focused solely on this compound are not extensively detailed in the provided search results, the principles of these techniques are broadly applicable. Molecular modeling encompasses a range of computational methods used to represent and simulate the behavior of molecules. These simulations can provide insights into conformational preferences, intermolecular interactions, and the dynamics of molecular systems. For a molecule like this compound, molecular dynamics simulations could be used to study its interactions with solvent molecules or its behavior within a biological membrane, providing a more dynamic picture of its antioxidant activity in different environments.

Prediction of Reactivity and Mechanistic Pathways

Computational chemistry plays a crucial role in predicting the reactivity of molecules and elucidating the detailed steps of reaction mechanisms. uomustansiriyah.edu.iq For this compound, theoretical calculations can predict its most likely sites of reaction and the energy barriers associated with different reaction pathways.

As demonstrated by the QM-ORSA study on related compounds, computational methods can effectively predict the dominant mechanism of antioxidant action. researchgate.net By calculating the reaction enthalpies and activation energies for the HAT, SET-PT, and SPLET (Sequential Proton Loss Electron Transfer) mechanisms, researchers can determine which pathway is thermodynamically and kinetically favored under specific conditions (e.g., in different solvents). researchgate.netresearchgate.net For phenolic compounds, the HAT mechanism is often favored in non-polar media, while the SPLET mechanism can become more important in polar solvents. researchgate.net The presence of the tert-butyl group is expected to influence these pathways by altering the electronic properties and steric environment of the catechol moiety.

Data Tables

Table 1: Computational Methods and Findings for Related Catechol Derivatives

| Compound Studied | Computational Method | Key Findings | Reference |

| 5-tert-butylbenzene-1,2,3-triol and 3,5-di-tert-butylbenzene-1,2-diol | DFT (M05-2X/6-31+G(d,p)), QM-ORSA | HAT is the most favored radical scavenging mechanism. 3,5-di-tert-butylbenzene-1,2-diol is predicted to be a highly efficient antioxidant. | researchgate.netresearchgate.net |

| 4-(tert-butyl)benzene-1,2-diol derivative | DFT | The tert-butyl group lowers the redox potential, facilitating electrochemical fluorination. | nih.gov |

| Various phenolic compounds | DFT (B3LYP/6-31G(d)) | Calculation of bond dissociation enthalpies (BDEs) to predict antioxidant activity. | researchgate.net |

Table 2: Predicted Radical Scavenging Mechanisms

| Mechanism | Description | Favorable Conditions |

| Hydrogen Atom Transfer (HAT) | Direct transfer of a hydrogen atom from the antioxidant to a free radical. | Generally favored in the gas phase and non-polar solvents. researchgate.netresearchgate.net |

| Single Electron Transfer followed by Proton Transfer (SET-PT) | The antioxidant first donates an electron to the radical, followed by the transfer of a proton. | Can be competitive, depending on the radical and solvent. researchgate.net |

| Sequential Proton Loss Electron Transfer (SPLET) | The antioxidant first loses a proton, and the resulting anion then donates an electron. | More likely to occur in polar solvents. researchgate.net |

| Radical Adduct Formation (RAF) | The radical adds directly to the aromatic ring of the antioxidant. | Considered as a possible pathway in some studies. researchgate.net |

Biological Activities and Structure Activity Relationship Sar Studies

Antioxidant Efficacy and Mechanisms

The antioxidant properties of 3-(tert-Butyl)benzene-1,2-diol and its analogues are a key area of scientific investigation. The presence of the catechol moiety combined with a bulky tert-butyl group dictates its efficacy and mechanism of action in neutralizing free radicals.

In Vitro Evaluation of Antioxidant Potency (e.g., DPPH Radical Scavenging, Rancimat Test)

The antioxidant capacity of catechols, including tert-butylated derivatives, has been assessed using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the Rancimat test are commonly employed to evaluate the performance of these compounds in inhibiting oxidation.

In studies involving a closely related analogue, 3-(tert-butyl)-5-methylbenzene-1,2-diol, its antioxidant potential was demonstrated in both tests. The Rancimat test, which measures the oxidative stability of fats and oils, revealed that 3-(tert-butyl)-5-methylbenzene-1,2-diol is a potent antioxidant. researchgate.netepa.gov However, in the DPPH assay, its radical scavenging ability was found to be less pronounced compared to its parent compounds without the tert-butyl group. researchgate.netepa.gov Specifically, one mole of 3-(tert-butyl)-5-methylbenzene-1,2-diol was able to scavenge only two moles of DPPH radicals. researchgate.netepa.gov

Table 1: DPPH Radical Scavenging Activity of this compound Analogue This table is interactive. You can sort and filter the data.

| Compound | Moles of DPPH Scavenged per Mole of Antioxidant | Reference |

|---|---|---|

| 3-(tert-butyl)-5-methylbenzene-1,2-diol | 2 | researchgate.netepa.gov |

| 4-methylbenzene-1,2-diol | 4 | researchgate.netepa.gov |

| 2-methylbenzene-1,4-diol | 4 | researchgate.netepa.gov |

Impact of Steric Hindrance on Antioxidant Performance

The tert-butyl group, with its considerable size, introduces significant steric hindrance to the molecule. nih.gov This structural feature plays a dual role in the antioxidant activity of phenolic compounds. The bulky group enhances the stability of the phenol (B47542) by providing a protective barrier, shielding the hydroxyl (-OH) group from rapid oxidation and stabilizing the resulting phenoxy radical. nih.govwikipedia.org This steric hindrance is a key characteristic of many synthetic antioxidants, such as Butylated Hydroxytoluene (BHT). semanticscholar.org

However, this same steric bulk can also negatively impact antioxidant performance, particularly in reactions involving large radical species. researchgate.netepa.gov The reduced DPPH radical scavenging ability of 3-(tert-butyl)-5-methylbenzene-1,2-diol is attributed to the bulky nature of both the antioxidant and the DPPH radical, which impedes the close interaction required for efficient hydrogen atom donation. researchgate.netepa.gov The electron-donating nature of the tert-butyl group enhances the electron density on the hydroxyl group, which generally improves reactivity towards free radicals, but the physical obstruction can be a limiting factor. nih.govwikipedia.org

Comparative Analysis with Established Antioxidants and Analogues

When compared to its non-tert-butylated analogues like 4-methylbenzene-1,2-diol, 3-(tert-butyl)-5-methylbenzene-1,2-diol shows lower efficacy in the DPPH assay. researchgate.netepa.gov The parent compounds, without the bulky substituent, were able to scavenge twice the number of DPPH radicals. researchgate.netepa.gov

In comparison to established synthetic antioxidants like Butylated Hydroxytoluene (BHT), which also relies on a sterically hindering tert-butyl group for its function, the performance can vary depending on the specific oxidative system. wikipedia.org BHT is widely used to prevent free radical-mediated oxidation in various materials. wikipedia.org The antioxidant activity of phenolic compounds is often benchmarked against standards like BHT and α-tocopherol (Vitamin E). nih.gov For instance, studies on other complex synthetic antioxidants have shown them to be stronger DPPH radical scavengers than BHT. nih.gov The efficacy of this compound is thus dependent on the interplay between the enhanced stability offered by the tert-butyl group and the potential steric limitations in accessing and neutralizing certain types of free radicals.

Table 2: Comparative Antioxidant Performance in DPPH Assay This table is interactive. You can sort and filter the data.

| Compound | Relative DPPH Scavenging Ability | Key Structural Feature | Reference |

|---|---|---|---|

| 3-(tert-butyl)-5-methylbenzene-1,2-diol | Lower | Catechol with tert-butyl group | researchgate.netepa.gov |

| 4-methylbenzene-1,2-diol | Higher | Catechol without tert-butyl group | researchgate.netepa.gov |

| Butylated Hydroxytoluene (BHT) | Benchmark | Phenol with two tert-butyl groups | wikipedia.orgnih.gov |

Enzymatic Interactions and Inhibition Studies

The structure of this compound allows it to interact with various enzymes, potentially acting as an inhibitor.

Angiotensin-Converting Enzyme (ACE) Inhibition

Angiotensin-Converting Enzyme (ACE) is a key target in the management of hypertension. mdpi.com While numerous compounds, particularly peptides, have been studied as ACE inhibitors, there is limited specific research available directly linking this compound to ACE inhibition. nih.govnih.gov The development of ACE inhibitors often focuses on molecules that can interact effectively with the enzyme's active site. mdpi.comnih.gov General studies have noted that polyphenolic compounds are investigated for their potential therapeutic benefits in cardiovascular diseases, which can include mechanisms like ACE inhibition. mdpi.com

Tyrosinase Inhibition (from related catechols)

Tyrosinase is a crucial enzyme in the biosynthesis of melanin. researchgate.net Certain phenolic and catecholic compounds are known to be inhibitors of this enzyme. Studies on the isomer 4-tert-butylcatechol (B165716) (TBC) have shown that it can be oxidized by tyrosinase and acts as an inhibitor of the enzyme, particularly at higher concentrations (above 1 x 10⁻³ M). tandfonline.comnih.gov The oxidation of TBC by tyrosinase leads to the formation of a reactive quinone. researchgate.netnih.gov This interaction suggests that catechols with a tert-butyl substituent have the potential to modulate tyrosinase activity, a property that is relevant in the context of skin pigmentation and enzymatic browning. researchgate.nettandfonline.com

Broader Biological Activity Spectrum from Derivatives (e.g., Antifungal, Anti-HIV)

While this compound itself has been noted for certain biological activities, the exploration of its derivatives has revealed a broader spectrum of potential therapeutic applications, notably in the realms of antifungal and anti-HIV research. A significant area of this research has been the synthesis and investigation of metal(II) complexes of derivatives of this compound. Transition metal complexes are known to possess a diverse range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects, which can be attributed to their unique electronic and structural properties.

A key example is the study of metal(II) complexes with 4,6-di-tert-butyl-3-[(2-hydroxyethyl)thio]benzene-1,2-diol, a sulfur-containing derivative of a di-tert-butylated catechol. In this research, cobalt(II), nickel(II), and copper(II) complexes of this ligand were synthesized and characterized. The organic compound acts as a bidentate ligand, coordinating with the metal ions.

The antifungal and anti-HIV activities of the parent ligand and its metal complexes were evaluated, revealing that the biological activity was significantly influenced by the coordinated metal ion. The observed order of decreasing activity for both antifungal and anti-HIV effects was found to be CuL₂ > CoL₂ ≈ NiL₂ > HL, where 'L' represents the deprotonated form of the ligand. nih.gov This trend suggests that the presence of the metal center is crucial for the enhanced bioactivity, with the copper complex exhibiting the highest potency. The enhanced activity of the metal complexes compared to the free ligand is a common observation in medicinal inorganic chemistry and is often attributed to factors such as chelation, which can increase the lipophilicity of the molecule, facilitating its transport across cell membranes.

Below is a data table summarizing the antifungal and anti-HIV activities of the ligand and its metal complexes.

| Compound | Antifungal Activity | Anti-HIV Activity |

| 4,6-di-tert-butyl-3-[(2-hydroxyethyl)thio]benzene-1,2-diol (Ligand) | + | + |

| [Co(L)₂] | ++ | ++ |

| [Ni(L)₂] | ++ | ++ |

| [Cu(L)₂] | +++ | +++ |

| Activity Ranking: + (lowest) to +++ (highest) |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling

Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are computational tools that are instrumental in modern drug discovery and development. These methods are used to understand the relationship between the chemical structure of a compound and its biological activity, thereby guiding the design of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical relationship between the physicochemical properties of a series of compounds and their biological activities. These properties, known as molecular descriptors, can include parameters related to steric, electronic, and hydrophobic characteristics of the molecules. While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, research on related classes of compounds, such as tert-butyl-substituted phenols, demonstrates the applicability of this approach. For instance, a QSAR analysis of 3,5-di-tert-butyl-4-hydroxy styrene (B11656) derivatives revealed a significant correlation between their anti-inflammatory activity and thermodynamic and sterimol parameters. ijpsonline.comresearchgate.net Such studies suggest that for a series of derivatives of this compound, descriptors like molar refractivity (a measure of steric bulk) and electronic parameters could be crucial in predicting their biological activity.

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a biological response. These features typically include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positively or negatively charged groups.

For the catechol class of compounds, to which this compound belongs, pharmacophore modeling has been successfully applied, particularly in the design of inhibitors for enzymes like Catechol-O-methyltransferase (COMT), a target in the treatment of neurological disorders such as Parkinson's disease. nih.gov In these studies, a set of known active inhibitors is used to generate a pharmacophore model that encapsulates the key interaction points. nih.gov A typical pharmacophore model for a COMT inhibitor might include features such as a hydrogen bond donor, a hydrogen bond acceptor, and an aromatic ring, all arranged in a specific spatial orientation. nih.gov This model can then be used as a 3D query to screen large databases of chemical compounds to identify novel potential inhibitors.

Although a specific pharmacophore model for this compound has not been detailed, the principles from studies on other catechol derivatives suggest that the two hydroxyl groups would likely serve as key hydrogen bond donors and/or acceptors, while the benzene (B151609) ring would provide an aromatic interaction, and the tert-butyl group would contribute a significant hydrophobic feature. The development of QSAR and pharmacophore models for derivatives of this compound would be a valuable step in the rational design of new therapeutic agents based on this scaffold.

Advanced Applications in Chemical and Material Sciences

Application as Polymerization Inhibitors and Stabilizers

3-(tert-Butyl)benzene-1,2-diol is utilized as a stabilizer and polymerization inhibitor for a range of reactive monomers. Its primary function is to prevent the premature and uncontrolled polymerization of these monomers during their manufacture, storage, and transportation. This is particularly crucial for monomers such as styrene (B11656), butadiene, and vinyl acetate (B1210297), which are prone to self-polymerization.

The inhibitory effect of tert-butylated catechols is attributed to their ability to act as radical scavengers. During the initiation phase of polymerization, free radicals are generated. The hydroxyl groups on the catechol ring of this compound can donate a hydrogen atom to these highly reactive radicals, thereby neutralizing them and terminating the chain reaction that leads to polymerization. The resulting phenoxy radical is stabilized by resonance and is less reactive, preventing it from initiating new polymer chains. The presence of the bulky tert-butyl group can further enhance the stability of this radical.

In addition to its role as a primary polymerization inhibitor, it also functions as an antioxidant, protecting organic materials from degradation due to oxidation. This dual functionality makes it a valuable additive in the production of synthetic rubber, polymers, and various oil derivatives. wikipedia.org

Table 1: Monomers Stabilized by tert-Butylcatechols

| Monomer | Application of Monomer | Role of this compound |

| Styrene | Production of polystyrene plastics and resins | Polymerization inhibitor |

| Butadiene | Manufacturing of synthetic rubber | Polymerization inhibitor |

| Vinyl Acetate | Production of polyvinyl acetate and other polymers | Polymerization inhibitor |

| Divinylbenzene | Cross-linking agent in polymer production | Polymerization inhibitor |

Role in Specialized Organic Synthesis

Beyond its application as a stabilizer, this compound serves as a key intermediate in specialized organic synthesis. Its chemical structure provides a versatile platform for the introduction of the catechol moiety with a sterically demanding group, which can direct the regioselectivity of subsequent reactions.

One of the notable synthetic applications of this compound is its use as a precursor in the synthesis of its isomer, 4-tert-butylcatechol (B165716) (TBC). TBC is a widely used high-efficiency polymerization inhibitor. patsnap.com In some synthetic routes, this compound can be formed as a byproduct and can subsequently be converted to the desired 4-substituted isomer through rearrangement reactions.

Furthermore, the hydroxyl groups of this compound can be chemically modified to create a variety of derivatives with tailored properties for specific applications. These modifications can include etherification and esterification reactions. The resulting derivatives may find use in the synthesis of pharmaceuticals and other fine chemicals where the substituted catechol structure is a key building block. Its role as a starting material allows for the construction of more complex molecules with potential applications in medicinal chemistry and materials science.

Utilization in Scientific Research and Development Sectors

The distinct chemical properties of this compound and its derivatives, particularly 3,5-di-tert-butylcatechol (B55391), make them valuable tools in various areas of scientific research and development.

A significant area of research is in the study of bioinorganic chemistry, specifically in mimicking the active sites of metalloenzymes. Catechol dioxygenases are enzymes that catalyze the oxidative cleavage of catechol rings, a critical step in the degradation of aromatic compounds in the environment. In laboratory settings, 3,5-di-tert-butylcatechol is frequently used as a substrate for synthetic iron complexes that are designed to mimic the function of these enzymes. nih.gov By studying the reaction kinetics and products of the oxidation of 3,5-di-tert-butylcatechol by these model complexes, researchers can gain insights into the reaction mechanisms of the natural enzymes. nih.govresearchgate.net

The catalytic oxidation of 3,5-di-tert-butylcatechol to 3,5-di-tert-butyl-o-benzoquinone (B121359) is a common model reaction used to evaluate the catalytic activity of various metal complexes. researchgate.net These studies are important for the development of new catalysts for a range of chemical transformations.

Furthermore, the antioxidant properties of tert-butylated catechols are a subject of ongoing research. The ability of these molecules to scavenge free radicals makes them interesting candidates for studies on oxidative stress and the development of novel antioxidants. Research in this area explores the structure-activity relationships of different substituted catechols to design more effective antioxidants.

Table 2: Research Applications of tert-Butylcatechols

| Research Area | Specific Application | Compound Often Used |

| Bioinorganic Chemistry | Mimicking catechol dioxygenase enzymes | 3,5-di-tert-butylcatechol |

| Catalysis | Model substrate for oxidation reactions | 3,5-di-tert-butylcatechol |

| Medicinal Chemistry | Investigating antioxidant properties | tert-Butylcatechol derivatives |

Emerging Research Frontiers and Future Perspectives

Development of Sustainable Synthesis Routes

The chemical industry is increasingly focused on green chemistry principles to minimize environmental impact. mgesjournals.com Traditional synthesis methods for tert-butylated catechols often rely on corrosive mineral acids like sulfuric or phosphoric acid, which can lead to significant wastewater and challenges with catalyst recovery. google.comrayeneh.com In response, research is shifting towards more sustainable and environmentally benign synthetic strategies.

Key developments in this area include:

Reusable Solid Acid Catalysts: A significant advancement is the use of solid acid catalysts, such as ion-exchange resins (e.g., NKC-99) and dodecatungstophosphoric acid supported on clay. rayeneh.comresearchgate.net These catalysts are less corrosive, can be easily separated from the reaction mixture, and are recyclable, which reduces waste and improves process efficiency. google.com One patented method highlights the use of a dry hydrogen-form resin catalyst (NKC-99) which results in a high-purity product without the need for neutralization and washing, thereby eliminating wastewater discharge. google.com

Green Solvents and Reagents: The substitution of hazardous reagents is a core tenet of green chemistry. jddhs.com The use of methyl tert-butyl ether (MTBE) as a tert-butylating agent is considered a safer alternative to isobutylene (B52900). researchgate.netgoogle.com Furthermore, the development of processes employing recyclable ionic liquids as both catalyst and solvent represents a promising frontier. google.com These "green" solvents are noted for their low corrosiveness, minimal environmental pollution, and good stability, allowing for repeated use without significant loss of activity. google.com

Transposition and Isomerization: Innovative catalytic systems are being developed to improve product selectivity. For example, HMT (hexamine) catalysts have been shown to facilitate the transposition rearrangement of byproducts like 3,5-di-tert-butylcatechol (B55391) into the desired 4-tert-butylcatechol (B165716), directly enhancing the reaction's selectivity and representing a greener synthesis pathway. patsnap.com

| Parameter | Conventional Methods | Emerging Sustainable Methods |

|---|---|---|

| Catalyst | Mineral acids (e.g., H₂SO₄, H₃PO₄) rayeneh.com | Solid acids (ion-exchange resins), recyclable ionic liquids google.comrayeneh.com |

| Reagents | Isobutylene rayeneh.com | Methyl tert-butyl ether (MTBE) researchgate.net |

| Byproducts/Waste | Acidic wastewater, salt pollution patsnap.com | Minimal waste, recyclable components google.comgoogle.com |

| Process Conditions | High temperature, corrosive environment patsnap.com | Milder conditions, less corrosion google.com |

Elucidation of Complex Biological Pathways

The biological activities of 3-(tert-Butyl)benzene-1,2-diol and its isomers are a growing area of research, with studies pointing to their ability to modulate complex cellular processes. The antioxidant properties of catechols are well-known, stemming from their ability to act as free radical scavengers. However, current research is exploring more specific and intricate biological interactions.

Future research is focused on several key areas:

Modulation of Signaling Pathways: Catechol-containing compounds are known to influence various signaling pathways that regulate cell proliferation, inflammation, and survival. nih.gov For example, green tea polyphenols, which contain catechol moieties, have been studied for their effects on the PI3K/Akt and MAPK signaling pathways in cancer cells. nih.gov Future studies on this compound will likely focus on its specific effects on these and other pathways, such as the NF-κB signaling pathway, which is crucial in inflammatory responses.

Enzyme Inhibition: The compound is known to inhibit certain enzymes, a property that could be harnessed for therapeutic applications. A key target is tyrosinase, an enzyme involved in melanogenesis; its inhibition may have applications in conditions related to pigmentation. nih.gov Further research will aim to identify other specific enzyme targets and understand the mechanism of inhibition, which could be relevant for diseases where enzyme dysregulation is a factor.

Neuroprotective Effects: Studies on the isomer 4-tert-butylcatechol have investigated its potential neuroprotective effects, particularly in models of oxidative stress-induced neuronal damage. nih.gov Research indicates it can attenuate the formation of intracellular reactive oxygen species (iROS). nih.gov Elucidating the precise mechanisms behind these effects, including interactions with cellular antioxidant systems like heme oxygenase, is a key future direction.

Design of Novel Functional Materials

The properties of this compound make it a valuable component in the design of advanced functional materials. Its primary role has been as a polymerization inhibitor and antioxidant, preventing the premature and uncontrolled polymerization of reactive monomers like styrene (B11656), butadiene, and vinyl acetate (B1210297). wikipedia.orgcanyoncomponents.comsilverfernchemical.com

Emerging frontiers in materials science are leveraging these properties in new ways:

Advanced Polymer Stabilizers: The compound's efficacy as a free radical scavenger is critical for enhancing the stability and lifespan of a wide range of polymers, including polyethylene, polypropylene, and synthetic rubbers. dic-global.comhoseachem.com Research is now focused on developing more sophisticated stabilization systems where tert-butylcatechol is a key component, potentially in combination with other additives to provide synergistic effects for improved durability and resistance to environmental degradation. dic-global.com

High-Performance Resins and Coatings: It is used in the production of resins, coatings, and adhesives to provide stability. canyoncomponents.com Future work may involve incorporating the molecule into the polymer backbone itself or developing novel formulations for high-performance applications, such as coatings with enhanced UV and oxidative resistance.

Organic Electronics: A promising area is the incorporation of tert-butylated phenolic moieties into materials for organic electronics. The bulky tert-butyl groups can be used to control the packing and aggregation of molecules, which is a critical factor in the performance of organic solar cells and other devices. This strategic use of steric hindrance can improve the efficiency and stability of such materials.

| Application Area | Function | Examples of Materials |

|---|---|---|

| Monomer Production | Polymerization Inhibitor | Styrene, Butadiene, Vinyl Acetate rayeneh.comwikipedia.org |

| Polymer Manufacturing | Stabilizer / Antioxidant | Polyethylene, Polypropylene, Synthetic Rubber, Polyurethane Foam silverfernchemical.comdic-global.com |

| Coatings & Adhesives | Stabilizer | Various resin and adhesive formulations canyoncomponents.com |

| Petrochemicals | Antioxidant | Lubricating oils, fuels hoseachem.com |

Integration of Advanced Analytical and Computational Techniques

Progress in understanding and utilizing this compound is increasingly reliant on the integration of sophisticated analytical and computational methods. These tools provide deeper insights into the compound's structure, properties, and interactions at a molecular level.

Key techniques and future directions include:

Advanced Chromatography and Spectroscopy: Techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are essential for purity analysis and reaction monitoring during synthesis. nih.govnih.gov The use of ¹³C NMR has been shown to be particularly effective in characterizing reaction products and distinguishing between isomers, offering a clearer picture of reaction mechanisms than GC alone. researchgate.net Future applications will involve real-time monitoring of synthesis processes to optimize conditions and yields. jddhs.com

X-ray Crystallography: Determining the precise three-dimensional structure of molecules is crucial for understanding their function. X-ray crystallography has been used to study the crystal structures of related di-tert-butylphenol derivatives. iucr.orgresearchgate.net Applying this technique to this compound and its complexes with biological targets (like enzymes) could provide invaluable information about binding modes and inform the design of new therapeutic agents or catalysts.

Computational Chemistry: In silico methods are becoming indispensable for predicting molecular properties and reaction outcomes. Computational tools are used to calculate descriptors such as boiling point, density, and thermodynamic properties. nist.gov Future research will likely employ molecular docking and molecular dynamics simulations to model the interaction of this compound with biological receptors and to predict the efficacy of new functional materials. These computational approaches can accelerate the discovery process and reduce the need for extensive empirical testing.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 3-(tert-Butyl)benzene-1,2-diol derivatives in coordination chemistry?

- Methodological Answer : A widely used approach involves mechanochemical synthesis of Schiff base ligands. For example, equimolar ratios of primary amines (e.g., 4-chloroaniline) and aldehydes are ground in solvent-free conditions using a glass rod, yielding derivatives like (E)-3-((4-chlorophenylimino)methyl)benzene-1,2-diol with >90% efficiency . Purification often employs column chromatography with hexane/ethyl acetate gradients (e.g., 7:3 ratio) to isolate thiol-functionalized derivatives .

Q. How can spectroscopic methods distinguish structural isomers of substituted benzene-1,2-diols?

- Methodological Answer : Terahertz (THz) spectroscopy effectively differentiates constitutional isomers (e.g., benzene-1,2-diol vs. 1,3-diol) by analyzing intermolecular vibrational modes. For instance, solid-phase density functional theory (DFT) assigns THz absorption peaks (e.g., 0.5–3.0 THz range) to specific lattice vibrations, which are absent in mid-infrared spectra dominated by intramolecular bonds . Comparative THz spectral libraries can thus identify substituent positioning in derivatives like this compound.

Q. What safety protocols are critical when handling benzene-1,2-diol derivatives in laboratory settings?

- Methodological Answer : Genotoxicity assessments (e.g., Ames test, micronucleus assay) are essential. In vivo studies on benzene-1,2-diol show DNA-reactive mutagenicity exceeding the Threshold of Toxicological Concern (TTC) for carcinogens (0.0025 μg/kg bw/day). Researchers must use personal protective equipment (PPE) and adhere to exposure limits during synthesis or biological testing .

Advanced Research Questions

Q. How do computational studies elucidate reaction mechanisms involving this compound derivatives?

- Methodological Answer : DFT calculations model reaction pathways, such as CuNP/TiO₂-catalyzed hydrothiolation of alkynes. For example, the activation energy for alkyne-thiol coupling with 3-((4-mercaptobutyl)thio)benzene-1,2-diol is computed by optimizing transition states and comparing experimental vs. theoretical yields (~85% agreement). Solvent effects are simulated using polarizable continuum models (PCM) .

Q. What enzyme inhibition profiles validate the biomedical potential of metal complexes derived from this compound Schiff bases?

- Methodological Answer : Zinc(II) complexes of Schiff bases (e.g., 3-(((4-chlorophenyl)imino)methyl)benzene-1,2-diol) exhibit dose-dependent alkaline phosphatase inhibition (IC₅₀ = 12.3 μM) via competitive binding assays. Antidiabetic activity is validated using streptozotocin-induced diabetic murine models, with blood glucose reductions up to 45% at 50 mg/kg doses .

Q. How do microbial degradation pathways influence the stability of benzene-1,2-diol derivatives in metabolic studies?

- Methodological Answer : Gut microbiota metabolize 3,4-dihydroxybenzoic acid (a degradation product of polyphenols) into benzene-1,2-diol via α-oxidation and decarboxylation. Stable isotope tracing (e.g., ¹³C-labeled derivatives) quantifies urinary excretion rates in murine models, revealing metabolite half-lives <6 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.